Cas no 1955561-64-4 (methyl 4-fluoro-2-(fluorosulfonyl)benzoate)
methyl 4-fluoro-2-(fluorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-fluoro-2-(fluorosulfonyl)-, methyl ester
- methyl 4-fluoro-2-(fluorosulfonyl)benzoate
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- MDL: MFCD28968593
- Inchi: 1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
- InChI Key: ALKCUSSQUXEVOS-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(F)C=C1S(F)(=O)=O
methyl 4-fluoro-2-(fluorosulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224238-0.05g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 0.05g |
$504.0 | 2024-06-20 | |
| Enamine | EN300-224238-0.1g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 0.1g |
$528.0 | 2024-06-20 | |
| Enamine | EN300-224238-0.25g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 0.25g |
$551.0 | 2024-06-20 | |
| Enamine | EN300-224238-0.5g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 0.5g |
$575.0 | 2024-06-20 | |
| Enamine | EN300-224238-1.0g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 1.0g |
$600.0 | 2024-06-20 | |
| Enamine | EN300-224238-2.5g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 2.5g |
$1174.0 | 2024-06-20 | |
| Enamine | EN300-224238-5.0g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 5.0g |
$1737.0 | 2024-06-20 | |
| Enamine | EN300-224238-10.0g |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 10.0g |
$2577.0 | 2024-06-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006488-1g |
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 1g |
¥2051.0 | 2023-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006488-5g |
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate |
1955561-64-4 | 95% | 5g |
¥5943.0 | 2023-03-12 |
methyl 4-fluoro-2-(fluorosulfonyl)benzoate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on methyl 4-fluoro-2-(fluorosulfonyl)benzoate
Comprehensive Overview of Methyl 4-Fluoro-2-(Fluorosulfonyl)Benzoate (CAS No. 1955561-64-4)
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (CAS No. 1955561-64-4) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by the presence of both fluoro and fluorosulfonyl functional groups, offers a versatile platform for synthetic chemists to explore novel reactions and develop innovative products. Its molecular structure, which combines a benzoate core with strategically placed substituents, makes it a valuable intermediate in the synthesis of complex molecules.
In the context of modern chemical research, methyl 4-fluoro-2-(fluorosulfonyl)benzoate is often discussed alongside trending topics such as green chemistry, sustainable synthesis, and high-throughput screening. Researchers are increasingly interested in how this compound can be utilized in environmentally friendly processes, reducing waste and energy consumption. For instance, its reactivity under mild conditions aligns with the principles of atom economy, a key focus area for industries aiming to minimize their environmental footprint. Additionally, the compound's potential role in drug discovery and medicinal chemistry has sparked curiosity, particularly in the design of fluorinated pharmaceuticals, which are known for their enhanced bioavailability and metabolic stability.
The synthesis of methyl 4-fluoro-2-(fluorosulfonyl)benzoate typically involves multi-step procedures, including the introduction of the fluorosulfonyl group via electrophilic aromatic substitution or other advanced methodologies. Its CAS No. 1955561-64-4 serves as a critical identifier in chemical databases, enabling researchers to access detailed spectroscopic data, safety information, and regulatory compliance records. This compound's stability under various conditions makes it a reliable choice for laboratory use, though proper handling protocols are essential to ensure safety and reproducibility.
From an industrial perspective, methyl 4-fluoro-2-(fluorosulfonyl)benzoate is often explored for its potential in polymer chemistry and advanced materials. The incorporation of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. These attributes are particularly valuable in applications like coatings, adhesives, and electronic materials. As the demand for high-performance materials grows, the relevance of this compound in material science continues to rise.
Another area of interest is the compound's role in catalysis and ligand design. The fluorosulfonyl group can act as a directing group or participate in coordination chemistry, facilitating the development of new catalytic systems. This has implications for industries ranging from fine chemicals to renewable energy, where efficient catalytic processes are paramount. Researchers are also investigating its potential in click chemistry, a rapidly expanding field that emphasizes rapid, selective, and modular synthesis.
In summary, methyl 4-fluoro-2-(fluorosulfonyl)benzoate (CAS No. 1955561-64-4) is a compound of significant scientific and industrial interest. Its unique structural features and reactivity profile make it a valuable tool for researchers exploring fluorine chemistry, sustainable synthesis, and advanced materials. As the chemical industry continues to evolve, this compound is likely to play an increasingly important role in addressing contemporary challenges and driving innovation.
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